REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:7])[CH3:6].[C:9]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[OH:19])([CH3:12])([CH3:11])[CH3:10].C(=O)([O-])[O-].[K+].[K+].Cl>C(Cl)Cl.CO.O>[C:9]([C:13]1[CH:18]=[CH:17][C:16]([C:5](=[O:7])[CH3:6])=[CH:15][C:14]=1[OH:19])([CH3:12])([CH3:10])[CH3:11] |f:0.1.2.3,6.7.8|
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Name
|
|
Quantity
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162.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
95.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
167 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
|
Type
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CUSTOM
|
Details
|
while stirring under an atmosphere of argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The resulting mixture was then quenched with ice
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (1.5 L)
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Type
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CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with brine
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Type
|
CUSTOM
|
Details
|
The organic layer was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a white solid
|
Type
|
STIRRING
|
Details
|
to stir 18 h at room temperature
|
Duration
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18 h
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was rinsed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C=C1)C(C)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |